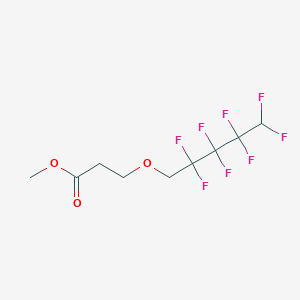

Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate

Description

Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate is a fluorinated ester characterized by a propionate backbone substituted with a highly fluorinated pentoxy group. The octafluoropentoxy chain (C5F8H2O) introduces significant electronegativity and steric bulk, which enhance thermal stability, chemical resistance, and hydrophobicity compared to non-fluorinated analogs. Such compounds are often utilized in high-performance materials, surfactants, or specialty chemicals where inertness and durability are critical .

The presence of multiple fluorine atoms likely necessitates controlled reaction conditions to avoid defluorination or side reactions.

Properties

Molecular Formula |

C9H10F8O3 |

|---|---|

Molecular Weight |

318.16 g/mol |

IUPAC Name |

methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propanoate |

InChI |

InChI=1S/C9H10F8O3/c1-19-5(18)2-3-20-4-7(12,13)9(16,17)8(14,15)6(10)11/h6H,2-4H2,1H3 |

InChI Key |

RKVPUFNFLAKUAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate typically involves the esterification of 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionic acid.

Reduction: 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Trends

- Fluorinated esters are increasingly favored in green chemistry for their durability, reducing the need for frequent reapplication in industrial settings .

- The vinyloxy derivative (66396-73-4) highlights a trend toward functionalizing fluorinated compounds for polymer applications .

- Regulatory scrutiny on long-chain perfluoroalkyl substances (e.g., C8 compounds) may shift focus to shorter-chain alternatives like the target compound .

Biological Activity

Methyl 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propionate is a fluorinated compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H10F8O2

- Molecular Weight : 350.2045 g/mol

- CAS Number : 2157-80-4

The compound features a unique octafluoropentoxy group that may influence its interaction with biological systems.

Biological Activity Overview

This compound has been studied for various biological activities including:

- Insecticidal Properties : The compound's structure suggests potential effectiveness against insect vectors such as Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. Research indicates that fluorinated compounds can enhance insecticidal activity due to their lipophilicity and ability to penetrate biological membranes.

- Anticancer Activity : Similar fluorinated compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function or interference with cell signaling pathways.

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Insecticidal Activity :

A study evaluated the larvicidal activity of several fluorinated compounds against Aedes aegypti. The results indicated that structural modifications significantly impacted efficacy. This compound was among the compounds tested and showed promising results in disrupting larval development at specific concentrations. -

Anticancer Potential :

Research on similar fluorinated derivatives revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. For instance, a methylated analogue demonstrated enhanced potency against MCF-7 cells compared to its non-fluorinated counterparts. This suggests that the incorporation of fluorine atoms can significantly alter the biological activity of compounds. -

Toxicity Assessment :

Toxicological evaluations have shown that while some fluorinated compounds exhibit potent biological activities, they may also pose risks to non-target organisms. The cytotoxicity profile of this compound was assessed in human peripheral blood mononuclear cells (PBMCs), revealing no significant toxicity at concentrations up to 5200 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.